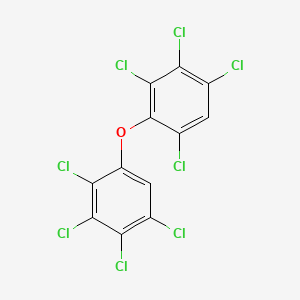

2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether

Description

Global Distribution Patterns in Aquatic and Terrestrial Ecosystems

This compound has been detected in diverse environmental matrices, though direct monitoring data remain limited compared to its brominated analogs. In marine sediments, chlorinated diphenyl ethers exhibit affinity for fine-grained particles with high organic carbon content, mirroring patterns observed for polybrominated diphenyl ethers (PBDEs). For example, studies of PBDEs in the East China Sea revealed that 75% of sedimentary loads comprised heavier congeners like decabromodiphenyl ether (BDE-209). By analogy, the octachlorinated congener likely accumulates similarly in regions with high particulate organic matter, such as estuarine and coastal zones.

In terrestrial ecosystems, soil acts as a primary sink due to the compound’s hydrophobicity (log Kow > 6). Research on structurally similar chlorinated diphenyl oxides indicates immobility in soils with high organic content, as evidenced by adsorption coefficients (Koc) exceeding 2.9 × 10⁴. Global distribution patterns show elevated concentrations near industrial sites producing chlorinated phenols, which are precursor materials for diphenyl ether synthesis. For instance, contamination hotspots correlate with facilities manufacturing wood preservatives and flame-retardant formulations.

| Ecosystem | Primary Reservoirs | Key Influencing Factors |

|---|---|---|

| Marine | Sediments, biota | Organic carbon content, grain size |

| Terrestrial | Soil, groundwater | Soil organic matter, hydrophobicity |

Regional disparities exist due to variable emission sources and environmental conditions. Coastal regions adjacent to urban-industrial areas show sediment concentrations up to three orders of magnitude higher than remote oceanic sites, highlighting localized input pathways.

Bioaccumulation Dynamics in Trophic Chains

The octachlorinated congener demonstrates significant bioaccumulation potential, with biomagnification factors (BMFs) increasing across trophic levels. Earthworm studies on chlorinated analogs reveal tissue concentrations 10–50 times higher than surrounding soil, driven by lipid-rich cell membranes facilitating uptake. In aquatic systems, zebrafish exposed to chlorinated diphenyl ethers exhibit maternal transfer efficiencies exceeding 80%, indicating transgenerational exposure risks.

Trophic magnification patterns resemble those of PBDEs, where lower brominated congeners dominate biota. However, the higher chlorination degree of this compound may reduce metabolic degradation rates, prolonging biological half-lives. For example, in marine food webs, crustaceans and zooplankton accumulate lighter congeners (e.g., tetra- to hexachlorinated), while piscivorous predators retain heavier variants due to limited enzymatic breakdown capacity.

Key Bioaccumulation Drivers :

Long-Range Atmospheric Transport Mechanisms

Long-range atmospheric transport (LRAT) enables global dispersion of this compound. With an estimated vapor pressure of 9.9 × 10⁻⁶ mm Hg, the compound partitions between gaseous and particulate phases. Semi-volatile behavior facilitates uptake onto airborne particulates, which undergo transcontinental migration via prevailing wind currents.

Hydroxyl radical-mediated degradation in the atmosphere occurs with a half-life of ~13 days, though this varies with seasonal OH· concentrations. Cold condensation effects amplify deposition in polar regions, where low temperatures favor partitioning from air to surfaces. Sediment cores from the Arctic show increasing chlorinated diphenyl ether concentrations since the 1970s, aligning with industrial emission trends.

| Transport Phase | Mechanism | Environmental Impact |

|---|---|---|

| Gaseous | OH· radical reaction | Partial degradation to lighter congeners |

| Particulate-bound | Wet/dry deposition | Accumulation in remote ecosystems |

Seasonal variability influences deposition rates. Monsoon systems in Asia accelerate particulate removal, while Arctic haze events enhance wintertime deposition. These dynamics underscore the compound’s capacity for global redistribution despite moderate atmospheric persistence.

Properties

CAS No. |

85918-38-3 |

|---|---|

Molecular Formula |

C12H2Cl8O |

Molecular Weight |

445.8 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |

InChI |

InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |

InChI Key |

HYNYIQBCBHJTOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Coupling of Chlorophenolates with Chlorinated Aromatics

A well-documented method involves the reaction of chlorophenolates (potassium salts of chlorophenols) with chlorinated aromatic compounds in the presence of copper catalysts at elevated temperatures. This method is similar to the synthesis of related polychlorinated diphenyl ethers and brominated analogues.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Preparation of potassium chlorophenolate from chlorophenol and potassium hydroxide or potassium carbonate in ethanol or dipolar aprotic solvent | Formation of nucleophilic phenolate ion |

| 2 | Reaction of potassium chlorophenolate with chlorinated benzene derivative (e.g., 1,3-dichlorobenzene) | Coupling to form chlorodiphenyl ether |

| 3 | Addition of copper catalyst (e.g., basic copper carbonate or copper bronze) | Catalyzes ether bond formation |

| 4 | Heating at 160–190°C with stirring and removal of water by distillation | Drives reaction to completion |

| 5 | Workup including cooling, extraction, and purification by recrystallization or chromatography | Isolation of pure product |

This method is supported by patent literature describing the preparation of chlorodiphenyl ethers such as 3,4'-dichlorodiphenyl ether, which can be adapted for octachlorinated congeners by using appropriately chlorinated starting materials and controlling stoichiometry and reaction conditions.

Halogenation of Diphenyl Ether Precursors

Another approach is the stepwise chlorination of less chlorinated diphenyl ether precursors. This involves:

- Starting from diphenyl ether or lower chlorinated diphenyl ethers.

- Chlorination using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) in the presence of catalysts such as iron powder.

- Controlling reaction time, temperature, and stoichiometry to achieve selective chlorination at desired positions.

This method is analogous to the synthesis of brominated diphenyl ethers, where bromination of diphenyl ether catalyzed by iron powder yields polybrominated congeners. Similar conditions can be adapted for chlorination to obtain octachlorinated diphenyl ethers.

Diazotization and Reduction of Aminodiphenyl Ether Intermediates

For highly halogenated diphenyl ethers, synthetic routes involving amination, diazotization, and reduction have been reported for brominated analogues. While specific literature on octachlorinated diphenyl ethers is limited, analogous strategies could be employed:

- Synthesis of chlorinated aminodiphenyl ether intermediates.

- Diazotization of amino groups to diazonium salts.

- Reduction to replace amino groups with chlorine atoms or to facilitate further substitution.

Reaction Conditions and Catalysts

Based on the analyzed literature and patents, the following conditions are typical for the preparation of highly chlorinated diphenyl ethers:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dipolar aprotic solvents (e.g., N-methylpyrrolidone, dimethylacetamide), ethanol | Solvents with high boiling points facilitate high-temperature reactions |

| Base | Potassium carbonate or potassium hydroxide | Generates phenolate ion in situ |

| Catalyst | Basic copper carbonate (Cu(OH)2·CuCO3·0.5H2O), copper bronze, iron powder (for halogenation) | Catalyzes ether bond formation or halogenation |

| Temperature | 160–190°C for coupling; 50–100°C for halogenation | Elevated temperatures promote reaction rates |

| Reaction Time | Several hours (1–8 h typical) | Depends on scale and desired conversion |

| Water Removal | Distillation during reaction | Drives equilibrium toward product formation |

Purification Techniques

Purification of octachlorinated diphenyl ethers often requires multiple steps due to the formation of isomeric and partially chlorinated byproducts:

- Recrystallization from suitable solvents to remove impurities.

- Column chromatography on silica gel or alumina to separate isomers.

- Preparative high-performance liquid chromatography (HPLC) for high purity standards.

Analytical techniques such as thin layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used to confirm purity and structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Copper-catalyzed coupling | Chlorophenolates + chlorinated benzenes | Basic copper carbonate, copper bronze | N-methylpyrrolidone, dimethylacetamide | 160–190°C | Direct formation of ether bond; scalable | Requires high temperature; possible side reactions |

| Stepwise chlorination | Diphenyl ether or lower chlorinated ethers | Iron powder | Carbon tetrachloride or similar | 50–100°C | Simple reagents; selective chlorination possible | Mixture of isomers; requires careful control |

| Amino group diazotization/reduction | Chlorinated aminodiphenyl ethers | Various | Organic solvents | Multi-step | Precise substitution control | Complex, multi-step, lower yield |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on OCDE’s aromatic rings can undergo nucleophilic substitution under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous hydroxide ions (OH⁻) in polar aprotic solvents like dimethylformamide (DMF) replaces chlorine with hydroxyl groups, forming polyhydroxylated derivatives.

-

Methoxylation : Using sodium methoxide (NaOCH₃) in methanol yields methoxy-substituted products.

Key Factors :

-

Steric hindrance from adjacent chlorines reduces substitution rates at certain positions.

-

Elevated temperatures (80–120°C) and catalysts like copper(I) iodide improve yields.

Elimination Reactions

OCDE can undergo dehydrohalogenation, particularly in basic environments:

-

HCl Elimination : Heating with strong bases (e.g., KOH in ethanol) removes HCl, forming double bonds or aromatic condensation products.

-

Product Stability : Resulting alkenes or fused-ring systems are stabilized by conjugation with adjacent chlorine atoms.

Radical-Mediated Reactions

Under UV irradiation or radical initiators, OCDE participates in:

-

Chlorine Abstraction : Radicals (e.g., ∙OH) abstract chlorine atoms, generating aryl radicals that recombine or form coupling products .

-

Cross-Coupling : Reaction with alkyl radicals (from organolithium reagents) produces alkylated diphenyl ethers .

Example Data :

| Substrate | Reagent | Conversion (%) | Major Product | Byproducts |

|---|---|---|---|---|

| THP acetal | n-BuLi | 93 | Butyl ether (55%) | Tertiary alcohol (15%) |

| Silyl peroxide | n-BuLi | 59 | Pentylbenzene (10%) | Et₃SiOH (24%) |

Catalytic Dechlorination

Environmental remediation studies highlight reductive dechlorination:

-

Zero-Valent Iron (Fe⁰) : OCDE reacts with Fe⁰ in aqueous systems, sequentially replacing chlorines with hydrogens.

-

Kinetics : Dechlorination rates depend on pH, temperature, and Fe⁰ surface area. Lower chlorinated intermediates (e.g., hepta- and hexachloro derivatives) dominate early stages.

Environmental Degradation

-

Photolysis : Sunlight induces C–Cl bond cleavage, forming lower chlorinated ethers and ketones.

-

Microbial Metabolism : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove meta- and para-chlorines, though OCDE’s persistence complete degradation.

Stability and Byproduct Formation

-

Polychlorinated dibenzofurans (PCDFs) via ether bond cleavage.

-

Chlorinated biphenyls from ring coupling.

Scientific Research Applications

Flame Retardants

Polychlorinated diphenyl ethers are widely recognized for their use as flame retardants in plastics and textiles. The octachlorodiphenyl ether variant has been studied for its effectiveness in reducing flammability in various materials. Its high chlorine content contributes to its flame-retardant properties.

Environmental Monitoring

Due to its persistence in the environment and potential toxicity, 2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether is often monitored in environmental studies. Researchers analyze soil and water samples to assess contamination levels and understand the compound's behavior in ecosystems.

Health Implications

Research has indicated that exposure to polychlorinated diphenyl ethers can have adverse health effects. Studies focusing on maternal-fetal pharmacokinetics have shown that these compounds can bioaccumulate and affect reproductive health. For instance, animal dosing studies have demonstrated that octachlorodiphenyl ether can cross the placental barrier and accumulate in fetal tissues.

Case Studies

-

Toxicological Assessments:

- A study conducted on pregnant female rats administered with this compound revealed significant accumulation in maternal and fetal tissues. This research highlights the need for further investigation into the long-term health effects of exposure during critical developmental periods.

-

Environmental Impact Studies:

- Research examining the distribution of polychlorinated diphenyl ethers in aquatic environments has shown that octachlorodiphenyl ether persists in sediments and bioaccumulates in aquatic organisms. This raises concerns regarding food chain contamination and ecosystem health.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism . This activation can lead to the induction of enzymes such as cytochrome P450s, which are involved in the detoxification of harmful substances .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Diphenyl Ethers

| Compound | CAS Number | Molecular Weight (g/mol) | Henry’s Law Constant (Pa·m³/mol) | log Kow |

|---|---|---|---|---|

| PCDE-196 | 85918-38-3 | 445.769 | 8.7×10⁻³ | ~7.5* |

| PCDE-194 | Not available | 445.769 | Not reported | ~7.5* |

| BDE-196 | 446255-39-6 | 722.48 | Not reported | ~9.0† |

| BDE-47 | 5436-43-1 | 485.79 | 1.2×10⁻⁴‡ | 6.8‡ |

*Estimated based on chlorination ; †Estimated for octabrominated analogues ; ‡From independent studies .

Research Findings and Implications

- Toxicity : Chlorinated diphenyl ethers exhibit endocrine-disrupting effects in mammals, while brominated versions (e.g., BDE-47) disrupt photosynthesis in algae .

- Analytical Challenges : Isomer-specific analysis is critical; techniques like GC-MS (per IEC 62321-12:2023) differentiate structurally similar congeners .

- Environmental Monitoring : PCDE-196’s high persistence warrants inclusion in long-term biomonitoring programs, particularly in industrial zones .

Q & A

Basic: How can researchers accurately identify PCDE-196 in environmental samples?

Answer:

PCDE-196 is identified using gas chromatography coupled with negative chemical ionization mass spectrometry (GC/NCI-MS). Key steps include:

- Sample Preparation : Lipid removal via sulfuric acid treatment and cleanup using silica/alumina columns to eliminate interferents .

- Internal Standards : Use of isotopically labeled analogs (e.g., ¹³C-labeled octachlorodiphenyl ethers) to correct for matrix effects and recovery losses .

- Mass Spectrometry Parameters : Monitoring characteristic ion clusters (e.g., m/z 445.769 for molecular ion [C₁₂H₂Cl₈O]⁺) and chlorine isotope ratios for confirmation .

Basic: What are the key environmental fate parameters for PCDE-196?

Answer:

Critical parameters include:

- Henry’s Law Constant : 1.8 × 10⁻³ mol/(m³·Pa) at 298 K, indicating moderate volatility and partitioning into air/water systems .

- Octanol-Water Partition Coefficient (log KOW) : Estimated >7, suggesting high bioaccumulation potential in lipid-rich tissues .

- Photodegradation : Limited data, but structural analogs (e.g., PBDEs) show slow degradation under UV light; similar behavior is hypothesized for PCDE-196 .

Advanced: How can researchers differentiate PCDE-196 from co-eluting chlorinated diphenyl ether congeners?

Answer:

Methodological Strategies :

- GC Column Selection : Use a 60 m DB-5 column (5% phenyl methylpolysiloxane) to enhance separation of ortho- and meta-substituted isomers .

- Isotope Dilution : Employ congener-specific labeled standards (e.g., ¹³C-PCDE-196) to resolve quantification ambiguities .

- High-Resolution MS (HRMS) : Achieve mass accuracy <5 ppm to distinguish between Cl₈ homologs with similar fragmentation patterns .

Advanced: How should researchers address contradictions in reported Henry’s Law constants for PCDE-196?

Answer:

Discrepancies (e.g., 1.8 × 10⁻³ vs. 2.6 × 10⁻³ mol/(m³·Pa) for similar congeners ) arise from:

- Temperature Variability : Ensure measurements are standardized to 298 K.

- Analytical Techniques : Cross-validate using static headspace and wetted-wall column methods to minimize experimental artifacts .

- Congener Purity : Verify sample purity (>98%) via GC-ECD/NCI-MS to exclude co-eluting impurities affecting calculations .

Basic: What extraction methods optimize recovery of PCDE-196 from complex matrices like fish tissue?

Answer:

- Soxhlet Extraction : Use hexane:acetone (1:1 v/v) for 18–24 hours to extract lipophilic compounds efficiently .

- Acid Cleanup : Treat extracts with concentrated H₂SO₄ to remove lipids and proteins .

- Column Chromatography : Sequential silica (3% deactivated) and alumina columns further purify extracts, reducing matrix interferences .

Advanced: What strategies improve isomer-specific analysis of PCDE-196 in environmental samples?

Answer:

- Multidimensional GC (GC×GC) : Couple a non-polar (DB-5) with a polar column (e.g., DB-17) to resolve positional isomers .

- Fragmentation Libraries : Develop congener-specific MS/MS spectra using authentic standards (e.g., AccuStandard BDE-196S as a structural proxy ).

- Quantum Chemical Modeling : Predict retention indices and fragmentation patterns using software like COSMOtherm to guide experimental design .

Basic: What are the primary analytical challenges in quantifying PCDE-196 at trace levels?

Answer:

- Detection Limits : Achieve sub-ng/g sensitivity using NCI-MS in selected ion monitoring (SIM) mode .

- Matrix Effects : Mitigate using matrix-matched calibration and standard addition methods .

- Isomer Interference : Pre-clean samples with activated carbon to adsorb non-target chlorinated ethers .

Advanced: How can researchers assess the environmental persistence of PCDE-196 compared to brominated analogs?

Answer:

- Comparative Degradation Studies : Conduct photolysis experiments under simulated sunlight (λ = 290–400 nm) and measure half-lives relative to PBDEs .

- QSAR Modeling : Use quantitative structure-activity relationships to predict biodegradation rates based on chlorine substitution patterns .

- Sediment Core Analysis : Profile historical deposition in lake sediments to infer decadal-scale persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.